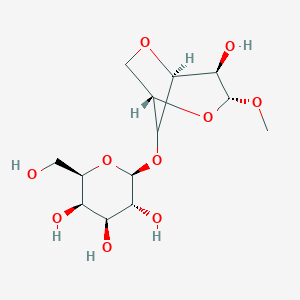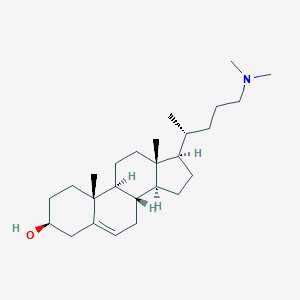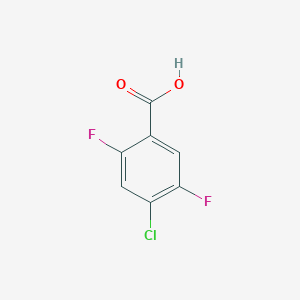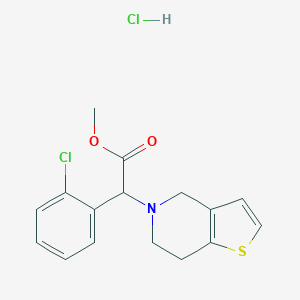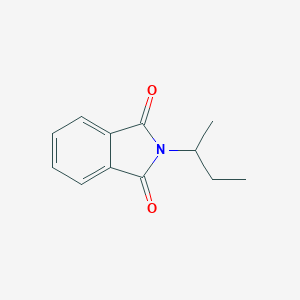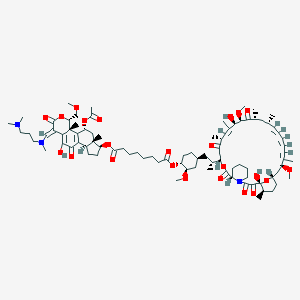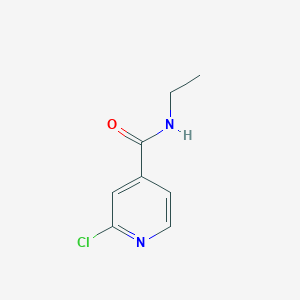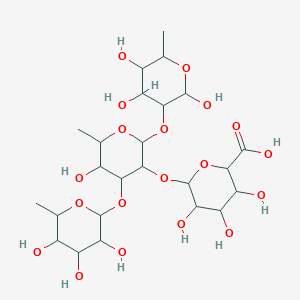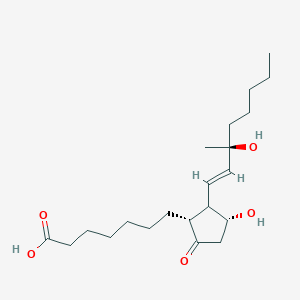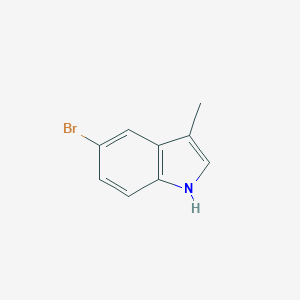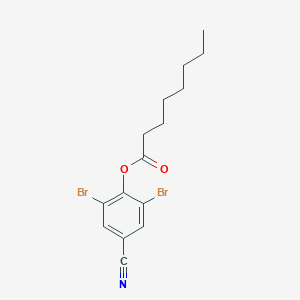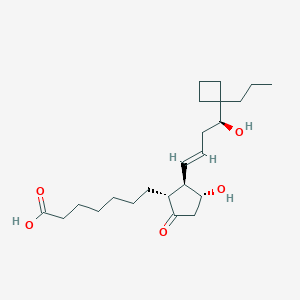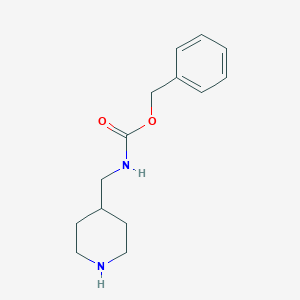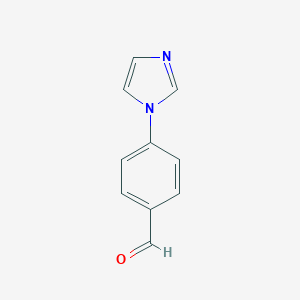
4-(1H-Imidazol-1-yl)benzaldehyde
Descripción general
Descripción
4-(1H-Imidazol-1-yl)benzaldehyde is a white to light brown solid . It has been used in the synthesis of (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one with 4′-methylacetophenone through Claisen–Schmidt condensation .
Synthesis Analysis
The compound can be synthesized through a Claisen–Schmidt condensation with 4′-methylacetophenone . Another synthesis method involves a one-pot condensation reaction of a novel aldehyde with benzil and ammonium acetate in glacial acetic acid .Chemical Reactions Analysis
4-(1H-Imidazol-1-yl)benzaldehyde can react with 4′-methylacetophenone through Claisen–Schmidt condensation to form (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one .Physical And Chemical Properties Analysis
4-(1H-Imidazol-1-yl)benzaldehyde is a white to light brown solid with a melting point of 153-155 °C . Its empirical formula is C10H8N2O, and its molecular weight is 172.18 . It is soluble in methanol .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Scientific Field
Summary of the Application
4-(1H-Imidazol-1-yl)benzaldehyde is used in the synthesis of a novel compound, (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one, through Claisen–Schmidt condensation with 4′-methylacetophenone .
Methods of Application
The synthesis involves treating 4-bromobenzaldehyde with imidazole in an aprotic solvent with the addition of potassium carbonate and a copper(I) catalyst .
Results or Outcomes
The novel compound synthesized is suitable for anti-aspergillus activity study .
Antimicrobial Activity
Scientific Field
Summary of the Application
Compounds synthesized using 4-(1H-Imidazol-1-yl)benzaldehyde have been tested for their antimicrobial activity .
Methods of Application
The synthesized compounds were tested in vitro against Gram-positive bacteria (Staphylococcus epidermidis and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and fungi (Candida albicans and Aspergillus niger) .
Results or Outcomes
The results of the antimicrobial activity tests are not specified in the available resources .
Crystallographic and Spectroscopic Characterization
Scientific Field
Summary of the Application
4-(1H-Imidazol-1-yl)benzaldehyde has been used in the crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazole derivatives .
Methods of Application
The characterization involves the study of weak intermolecular interactions and non-centrosymmetric space group .
Results or Outcomes
The study provides insights into the angles between the mean planes of the imidazole and arene rings .
Synthesis of Antifungal and Antibacterial Agents
Scientific Field
Summary of the Application
4-(1H-Imidazol-1-yl)benzaldehyde is used in the synthesis of various targets with antifungal and antibacterial activity .
Results or Outcomes
The synthesized compounds have been shown to have antifungal, antioxidant, and antileishmanial activities .
Catalyst in Epoxidation of Olefins
Summary of the Application
Compounds synthesized from 4-(1H-Imidazol-1-yl)benzaldehyde have been found to work as catalysts in the catalytic epoxidation of olefins .
Methods of Application
The catalytic process involves allowing imidazole and 4-iodoanisole to react in acetonitrile in the presence of cesium carbonate and a copper(II) catalyst .
Results or Outcomes
The catalytic process yields moderate to good yields using mild reaction conditions .
Agriculture
Scientific Field
Summary of the Application
Compounds synthesized from 4-(1H-Imidazol-1-yl)benzaldehyde are used in agriculture as fungicides, herbicides, and plant-growth regulators .
Results or Outcomes
The synthesized compounds have been shown to be effective in controlling plant diseases and promoting plant growth .
Coordination Polymers
Scientific Field
Summary of the Application
4-(1H-Imidazol-1-yl)benzaldehyde is used in the synthesis of coordination polymers (CPs), which have novel structural architectures and topologies .
Methods of Application
The synthesis of CPs involves complex chemical reactions that result in the formation of polymers with unique properties .
Results or Outcomes
CPs have potential applications in catalysis, drug delivery, gas storage, sensing, magnetism, and more .
Safety And Hazards
Propiedades
IUPAC Name |
4-imidazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-9-1-3-10(4-2-9)12-6-5-11-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCICUQFMCRPKHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353058 | |
| Record name | 4-(1H-Imidazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Imidazol-1-yl)benzaldehyde | |
CAS RN |
10040-98-9 | |
| Record name | 4-(1H-Imidazol-1-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10040-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-Imidazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-imidazol-1-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

